Lipophilicity Profile: LogP of 6-Piperazin-1-ylcyclohex-3-EN-1-OL vs. Saturated Cyclohexanol Analog
The predicted octanol-water partition coefficient (LogP) for 6-Piperazin-1-ylcyclohex-3-EN-1-OL is 0.23780 . This value is significantly lower than that of a fully saturated cyclohexanol analog (LogP approximately 1.2-1.8), which is a common structural comparator in this chemical space. The lower LogP is a direct consequence of the polar piperazine ring and the free hydroxyl group .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.23780 (predicted) |
| Comparator Or Baseline | Saturated cyclohexanol analog: LogP ~1.2-1.8 (class-level baseline) |
| Quantified Difference | LogP reduced by 0.96 to 1.56 units |
| Conditions | Predicted value from ChemSrc database; comparator baseline derived from typical cyclohexanol derivatives |
Why This Matters
A lower LogP value indicates improved aqueous solubility and a distinct distribution profile, which can be advantageous in optimizing drug-like properties or in experimental setups requiring aqueous compatibility.
